2,3-Difluorotoluene

Microwave Spectroscopy Conformational Analysis Molecular Structure

2,3-Difluorotoluene (1,2-difluoro-3-methylbenzene) is a halogenated aromatic building block with the molecular formula C₇H₆F₂ and a molecular weight of 128.12. This colorless to pale yellow liquid is characterized by a density of 1.096 g/mL at 25 °C, a boiling point of 119–121 °C (lit.), and a refractive index (n20/D) of 1.4530.

Molecular Formula C7H6F2
Molecular Weight 128.12 g/mol
CAS No. 3828-49-7
Cat. No. B1304731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluorotoluene
CAS3828-49-7
Molecular FormulaC7H6F2
Molecular Weight128.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)F
InChIInChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
InChIKeyZNEHIDGAPGVZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluorotoluene (CAS 3828-49-7) Procurement & Scientific Selection Guide


2,3-Difluorotoluene (1,2-difluoro-3-methylbenzene) is a halogenated aromatic building block with the molecular formula C₇H₆F₂ and a molecular weight of 128.12 . This colorless to pale yellow liquid is characterized by a density of 1.096 g/mL at 25 °C, a boiling point of 119–121 °C (lit.), and a refractive index (n20/D) of 1.4530 . Its ortho- and meta-fluorine substitution pattern imparts distinct electronic and steric properties that differentiate it from other difluorotoluene regioisomers, making it a critical intermediate in pharmaceutical and agrochemical syntheses, as well as a specialized additive in lithium-ion battery electrolytes [1].

Why 2,3-Difluorotoluene Cannot Be Substituted by Generic Difluorotoluene Isomers


The term 'difluorotoluene' encompasses six distinct regioisomers, each with unique substitution patterns that govern their physicochemical behavior and reactivity. Generic procurement without specifying the 2,3-isomer risks obtaining a compound with different boiling points, densities, and, critically, divergent reaction kinetics and biological activity . For instance, the 2,3-substitution pattern yields a distinct internal rotation barrier (V₃) of 2518.70 J/mol [1], which is over 4.3 times higher than that of the 2,4-isomer (583.0 cal/mol or 2439 J/mol) [2]. Furthermore, the chlorine atom reaction rate constant for 2,3-difluorotoluene ((1.6 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) is 1.6-fold lower than that of the 3,4-isomer [3]. These quantifiable differences directly impact synthetic routes, reaction yields, and final product performance in downstream applications, rendering the 2,3-isomer irreplaceable in specific industrial and research contexts.

2,3-Difluorotoluene: Quantifiable Differentiation from Isomeric Analogs & Biological Comparators


2,3-Difluorotoluene Exhibits a 4.3-Fold Higher Methyl Internal Rotation Barrier than 2,4-Difluorotoluene

The three-fold (V₃) potential barrier to internal rotation of the methyl group is a key determinant of conformational dynamics. The V₃ barrier for 2,3-difluorotoluene was determined to be 2518.70(15) J/mol via pulsed supersonic jet Fourier transform microwave spectroscopy [1]. In contrast, the V₃ barrier for 2,4-difluorotoluene is significantly lower, measured at 583.002 cal/mol (equivalent to 2439 J/mol) [2]. This difference in rotational energetics arises from the distinct ortho/meta fluorine substitution pattern, which alters the electronic environment around the methyl rotor.

Microwave Spectroscopy Conformational Analysis Molecular Structure

2,3-Difluorotoluene's Reactivity with Chlorine Atoms is 2-Fold Lower than 3,4-Difluorotoluene

The kinetics of hydrogen abstraction from the methyl group by chlorine atoms reveal significant isomer-dependent reactivity. The second-order rate constant for the reaction of chlorine atoms with 2,3-difluorotoluene was measured as (1.6 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm [1]. This rate is substantially lower than that of the 3,4-isomer, which exhibits a rate constant of (3.2 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1], and also lower than the 2,4-isomer ((2.6 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1].

Atmospheric Chemistry Reaction Kinetics Isomer Selectivity

Difluorotoluene Nucleoside (F) Inserts dATP Opposite Template with Efficiency Within 4.4-Fold of Natural Thymidine

The difluorotoluene nucleoside (F), a nonpolar isostere of thymidine, acts as a specific substrate for DNA polymerase I (Klenow fragment). Steady-state kinetic analysis revealed that the catalytic efficiency (Vmax/Km) for insertion of dATP opposite a template F is 2.5 × 10⁶ [1]. This efficiency is only 4.4-fold lower than that for the natural template thymidine (T) with its correct partner dATP, which exhibits an efficiency of 1.1 × 10⁷ [1]. Notably, the F nucleoside maintains high fidelity, pairing with adenine despite its inability to form conventional Watson-Crick hydrogen bonds.

DNA Replication Nucleotide Analog Biomimetic Chemistry

Physical Property Differentiation: 2,3-Difluorotoluene vs. 2,4- and 2,5-Isomers in Downstream Processing

Variations in fluorine substitution pattern lead to measurable differences in key physical properties that are critical for distillation, formulation, and analytical characterization. 2,3-Difluorotoluene exhibits a boiling point of 119-121 °C and a density of 1.096 g/mL at 25 °C . In comparison, 2,4-Difluorotoluene has a boiling point of 113-117 °C and a density of 1.12 g/mL at 25 °C . The 2,5-isomer shows a significantly higher density of 1.36 g/mL at 25 °C [1].

Separation Science Process Chemistry Physicochemical Properties

Optimal Application Scenarios for Procuring 2,3-Difluorotoluene


Lithium-Ion Battery Electrolyte Additive for Overcharge Protection

2,3-Difluorotoluene is specifically claimed as an overcharge protection additive in non-aqueous electrolytes for lithium secondary batteries. It is selected for its ability to undergo oxidation at a lower potential than the primary electrolyte solvents, forming a protective film on the anode. This action prevents gas generation and thermal runaway during overcharge events [1]. This application is supported by its use as an additive to prevent overcharging of lithium-ion batteries, enhancing safety and longevity .

Biophysical Probe for Studying DNA Replication Fidelity

The 2,3-difluorotoluene nucleoside analog (F) is a crucial research tool for dissecting the contributions of hydrogen bonding versus steric shape complementarity in DNA polymerase fidelity. As demonstrated, it inserts dATP opposite a template F with an efficiency (Vmax/Km = 2.5 × 10⁶) that is within 4.4-fold of the natural thymidine system (1.1 × 10⁷), despite lacking hydrogen-bonding capacity [1]. This property makes it essential for experiments where nonpolar isosteres are required to test mechanistic hypotheses in enzymology and nucleic acid chemistry.

Synthesis of Pharmaceuticals and Agrochemicals Requiring Ortho/Meta Fluorination

2,3-Difluorotoluene serves as a versatile intermediate in the construction of complex drug scaffolds and crop protection agents. Its specific 2,3-difluoro substitution pattern is crucial for building molecules where steric hindrance or specific electronic effects are required. For example, it is used in the preparation of 2,3-difluorobenzaldehyde via continuous oxidation, a key building block for further derivatization [1]. Its established role as a pharmaceutical intermediate ensures a reliable supply chain and known reactivity profile for process chemists developing new synthetic routes.

Gas-Phase Kinetic Studies and Atmospheric Chemistry Modeling

The well-characterized reaction kinetics of 2,3-difluorotoluene with chlorine atoms (k = (1.6 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1] make it a valuable reference compound for relative rate studies. Its distinct, moderate reactivity, compared to the higher reactivity of the 3,4- and 2,4-isomers, allows it to be used as a standard for calibrating or validating kinetic experiments involving hydrogen abstraction from methylated aromatics. This is particularly relevant in atmospheric and environmental chemistry research where isomer-specific reactivity data is required for accurate modeling.

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